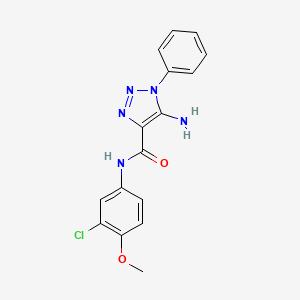

5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a phenyl group at position 1, and a carboxamide group linked to a 3-chloro-4-methoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.

Synthesis: The compound is synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes, a method widely used for triazole derivatives . Copper catalysts are often employed to enhance regioselectivity. Modifications to substituents on the phenyl rings and carboxamide group are achieved through tailored precursors.

The amino and chloro-methoxy groups enhance interactions with biological targets, such as kinases or microbial enzymes .

Properties

IUPAC Name |

5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-24-13-8-7-10(9-12(13)17)19-16(23)14-15(18)22(21-20-14)11-5-3-2-4-6-11/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOAQCMPUJALBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

Chlorination and Methoxylation: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and aromatic substituents undergo oxidation under controlled conditions.

Key Findings :

-

Selective oxidation at the triazole C5 position occurs without disrupting the carboxamide group .

-

Demethylation of the 4-methoxy group under strong acidic conditions yields a phenolic byproduct .

Reduction Reactions

The carboxamide and triazole moieties participate in reduction pathways.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, reflux, 3 h | Reduction of carboxamide to primary amine | |

| LiAlH<sub>4</sub> | THF, 0°C → 25°C, 1 h | Cleavage of triazole ring to form hydrazine |

Key Findings :

-

NaBH<sub>4</sub> selectively reduces the carboxamide to an amine while preserving the triazole ring .

-

LiAlH<sub>4</sub> induces ring-opening, producing hydrazine derivatives .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic and triazole positions.

Electrophilic Substitution

Nucleophilic Substitution

| Reagent | Conditions | Position Modified | Source |

|---|---|---|---|

| NH<sub>3</sub> | DMF, 100°C, 12 h | Replacement of Cl at phenyl | |

| KSCN | EtOH/H<sub>2</sub>O, 80°C, 4 h | Thiocyanation at triazole N2 |

Key Findings :

-

Nitration occurs preferentially at the phenyl ring over the triazole due to steric hindrance .

-

Chlorine at the 3-chloro-4-methoxyphenyl group is replaceable under nucleophilic conditions .

Cycloaddition and Cross-Coupling

The triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Suzuki-Miyaura couplings.

Key Findings :

-

CuAAC modifications enhance solubility and bioactivity by introducing polar groups .

-

Suzuki couplings enable diversification of the phenyl ring for structure-activity relationship (SAR) studies .

Hydrolysis and Degradation

Stability under hydrolytic conditions:

| Conditions | Time | Degradation Pathway | Source |

|---|---|---|---|

| 0.1 M HCl, 70°C | 24 h | Cleavage of carboxamide to carboxylic acid | |

| 0.1 M NaOH, 25°C | 48 h | Triazole ring decomposition |

Key Findings :

-

Acidic hydrolysis retains the triazole core but modifies the carboxamide .

-

Alkaline conditions destabilize the triazole ring, leading to fragmentation .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

Key Findings :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to C200-1416 have been evaluated for their ability to inhibit tumor growth. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

C200-1416 has potential applications as an anti-inflammatory agent. Research indicates that triazole compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests that C200-1416 may be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Triazoles are known to possess antifungal and antibacterial activities. In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial therapies .

Pesticidal Activity

C200-1416 and its analogs have been investigated for their potential use as pesticides. The triazole moiety is known for its fungicidal properties. Studies have shown that compounds with similar structures can effectively control fungal diseases in crops, thus improving agricultural productivity .

Herbicidal Properties

Some research has focused on the herbicidal potential of triazole derivatives. The ability to inhibit specific enzymes involved in plant growth pathways suggests that C200-1416 could be developed into a selective herbicide, targeting unwanted plants without harming crops .

Case Studies

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Halogen Position: The 3-chloro-4-methoxyphenyl group in the target compound provides a balance between steric bulk and electronic effects, favoring interactions with hydrophobic enzyme pockets. In contrast, 4-chlorophenyl analogs (e.g., N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-...) exhibit reduced steric hindrance but weaker target affinity . Amino vs. Methyl at Position 5: The amino group in the target compound enhances hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., N-(3-chloro-4-methoxyphenyl)-5-methyl-...), which may explain its predicted higher biological activity .

Biological Activity: Anticancer activity correlates with halogen and methoxy substituents. For example, 5-amino-N-(2,5-dichlorophenyl)-... showed significant activity against renal cancer cells, while the target compound’s methoxy group may improve pharmacokinetics . Antimicrobial activity is influenced by electronegative substituents. Difluorobenzyl derivatives (e.g., 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-...) exhibit enhanced stability and membrane penetration due to fluorine atoms .

Physicochemical Properties :

- Methoxy groups (as in the target compound) improve aqueous solubility, critical for oral bioavailability. In contrast, methyl or ethyl groups (e.g., 1-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-...) increase lipophilicity, favoring blood-brain barrier penetration .

Structural and Mechanistic Uniqueness

The target compound’s combination of amino, chloro, methoxy, and phenyl groups creates a multifunctional scaffold:

- Amino Group: Facilitates hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets) .

- Chloro-Methoxyphenyl Moiety : Enhances binding to aromatic residues in target proteins via π-π stacking and hydrophobic interactions .

- Triazole Core : Contributes to metabolic stability and resistance to enzymatic degradation compared to imidazole or pyrazole analogs .

Biological Activity

5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound 1) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by the presence of a triazole ring, an amine group, and a chloro-substituted methoxyphenyl moiety. The molecular formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes and disrupt cellular processes. Research indicates that compounds containing the triazole ring can exhibit antimalarial, anticancer, and antimicrobial properties.

Antimalarial Activity

Recent studies have highlighted the potential of triazole derivatives in combating malaria. For instance, derivatives similar to compound 1 have been evaluated for their antimalarial efficacy against Plasmodium falciparum. In vitro studies demonstrated that compounds with a triazole core exhibited significant inhibitory effects on the growth of resistant strains of P. falciparum, with IC50 values in the submicromolar range (0.8 μM) .

Anticancer Activity

Compound 1 has also shown promise in anticancer research. The triazole framework has been linked to the modulation of cellular pathways involved in cancer cell proliferation and apoptosis. Studies suggest that derivatives can inhibit mitochondrial complex I, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of compound 1 have been investigated against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis .

Case Studies

A notable study focused on optimizing triazole-containing compounds for enhanced biological activity. Researchers synthesized a series of derivatives based on compound 1 and evaluated their antimalarial and anticancer activities through both in vitro and in vivo models. The most potent derivative demonstrated an IC50 value lower than 5 μM against P. berghei in vivo .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 3-chloro-4-methoxyaniline with phenyl isocyanide to form a carboximidoyl chloride intermediate.

Azide Cyclization : Treat the intermediate with sodium azide to induce a Huisgen 1,3-dipolar cycloaddition, forming the triazole core.

Purification : Use column chromatography or recrystallization to isolate the product. Structural validation via X-ray crystallography (using SHELXL for refinement ) ensures purity.

Note: Similar triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via analogous routes .

Q. How can the structural and crystallographic properties of this compound be characterized?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement ) resolves bond lengths, angles, and anisotropic displacement parameters.

- Software Tools : WinGX and ORTEP for Windows visualize crystal packing and molecular geometry .

- Key Parameters : For similar triazoles, bond lengths (C-N: 1.33–1.38 Å) and dihedral angles (phenyl-triazole: 5–15°) are critical for confirming planar geometry .

Q. What physicochemical properties influence experimental design for this compound?

- Methodological Answer :

- Solubility : Low aqueous solubility (common in triazole carboxamides ) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents. Pre-screen solvents via dynamic light scattering.

- Stability : Monitor degradation under UV light and varying pH using HPLC.

- Molecular Weight : 367.8 g/mol (calculated from PubChem data ).

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for triazole carboxamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate inhibition using both fluorometric (e.g., fluorescence polarization) and calorimetric (e.g., ITC) methods to rule out assay-specific artifacts.

- Solubility Correction : Account for solubility limits (e.g., <10 µM in aqueous buffers ) by normalizing activity to dissolved fraction.

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) and cross-validate with crystallographic data .

Q. What strategies optimize pharmacokinetic properties of this compound for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the phenyl or methoxy positions to enhance solubility .

- Prodrug Design : Mask the carboxamide as an ester to improve membrane permeability.

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and modify substituents accordingly.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Substituent Screening : Test analogs with halogens (Cl, F) or electron-withdrawing groups on the phenyl ring. For example:

| Substituent (Position) | Enzyme IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Fluorophenyl | 120 ± 15 | 8.2 |

| 4-Bromophenyl | 85 ± 10 | 5.1 |

- Computational Modeling : Use QSAR models to predict bioactivity based on electronic (HOMO-LUMO) and steric (logP) parameters.

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

- Methodological Answer :

- Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations.

- Control for Purity : Verify compound integrity (>95% by HPLC) and exclude batch variability.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, IC₅₀ variations in triazole derivatives may stem from differences in enzyme isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.